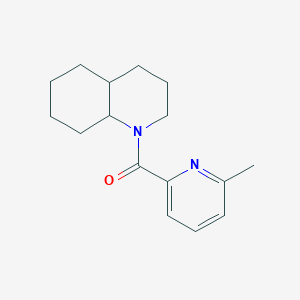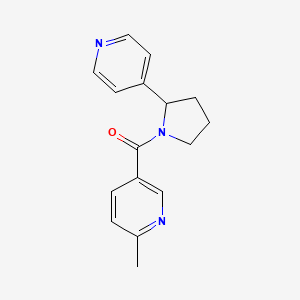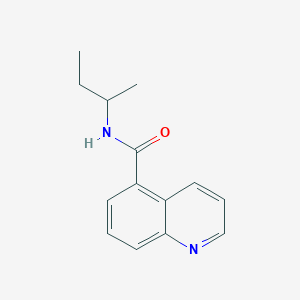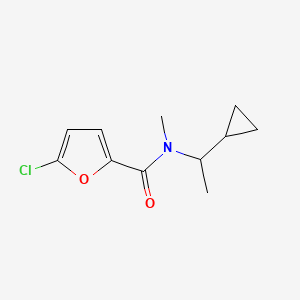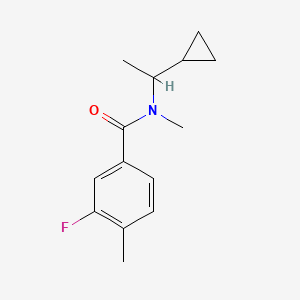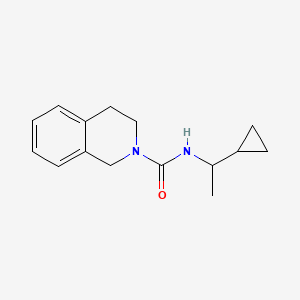
N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide, also known as CTAF, is a synthetic compound that has gained significant attention in the field of scientific research. CTAF is a small molecule that belongs to the class of furan carboxamides and has been found to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide is not fully understood. However, it has been proposed that N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide may act by inhibiting the activity of certain enzymes that are involved in the production of pro-inflammatory cytokines and chemokines. N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide may also induce apoptosis in tumor cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis in tumor cells. N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide has been found to be well-tolerated in animal studies and has not shown any significant toxicity.
实验室实验的优点和局限性
N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide has several advantages for use in lab experiments. N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide is a small molecule that is easy to synthesize and purify. N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide has also been found to be stable under a range of conditions. However, N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide has several limitations. N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide is not water-soluble, which can make it difficult to use in certain experiments. N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide also has a short half-life, which can limit its effectiveness in certain applications.
未来方向
There are several future directions for research on N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide. One direction is to investigate the potential of N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide as a therapeutic agent for inflammatory diseases and cancer. Another direction is to explore the mechanism of action of N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide and identify the specific enzymes and signaling pathways that are targeted by N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide. Additionally, future research can focus on developing new methods for the synthesis of N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide and improving its stability and solubility.
合成方法
The synthesis of N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide involves the reaction of 1-cyclopropylethylamine with 3-acetyl-2,5-dimethylfuran in the presence of a base. The resulting product is then treated with an acid to obtain N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide. This method has been optimized to produce high yields of N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide with good purity.
科学研究应用
N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis in tumor cells.
属性
IUPAC Name |
N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-8-7-12(10(3)16-8)13(15)14(4)9(2)11-5-6-11/h7,9,11H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBOTOPTPCWLPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N(C)C(C)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

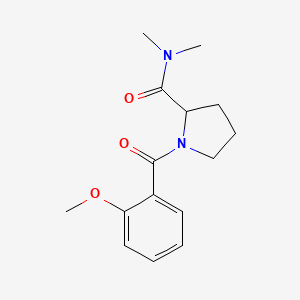
![1H-indazol-3-yl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493715.png)
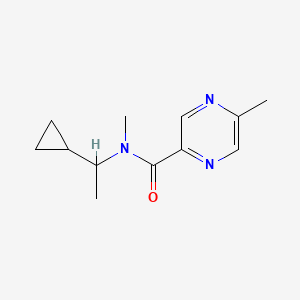

![2-methylsulfonyl-N-[phenyl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methyl]benzamide](/img/structure/B7493739.png)
![N-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N-phenylbenzenesulfonamide](/img/structure/B7493743.png)


